2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 536702-03-1
Cat. No.: VC6784857
Molecular Formula: C14H13N3OS2
Molecular Weight: 303.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536702-03-1 |
|---|---|
| Molecular Formula | C14H13N3OS2 |
| Molecular Weight | 303.4 |
| IUPAC Name | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H13N3OS2/c1-9-13(10-4-2-3-5-11(10)16-9)20-8-12(18)17-14-15-6-7-19-14/h2-7,16H,8H2,1H3,(H,15,17,18) |
| Standard InChI Key | VGDLUEGDBRKNKL-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=NC=CS3 |
Introduction
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that combines indole and thiazole moieties, both of which are known for their diverse biological activities and pharmacological significance. The indole ring is a common feature in many biologically active compounds, while thiazole rings are frequently found in drugs and pharmaceuticals due to their ability to interact with biological targets effectively.
Synthesis and Production
The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves several key steps, which can be optimized in industrial settings using techniques like continuous flow reactors to enhance yield and purity.
Mechanism of Action
The indole moiety in this compound is known to interact with various biological receptors, while the thiazole ring may enhance binding affinity and specificity towards these targets. This interaction is crucial for eliciting biological responses that could lead to therapeutic effects.
Potential Therapeutic Applications
Given its structure, this compound is a significant candidate in medicinal chemistry and drug development due to its potential therapeutic properties. It exemplifies the intersection of organic chemistry and medicinal research, highlighting its impact on drug development and therapeutic applications.
Chemical Reactions and Products
The compound can undergo various chemical reactions depending on the reagents used. These reactions can lead to diverse products, which may have different biological activities or applications.
Comparison with Similar Compounds
Other compounds containing indole and thiazole moieties have shown significant biological activities. For example, thiazole-containing compounds are often studied for their antimitotic and anticancer properties . Similarly, indole derivatives are extensively researched for their roles in pharmaceuticals.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C14H13N3OS2 |
| Molecular Weight | Approximately 305.39 g/mol |
| Indole Moiety | Known for diverse biological activities |
| Thiazole Moiety | Frequently found in pharmacologically active substances |
| Synthesis | Involves several key steps, can be optimized using continuous flow reactors |
| Potential Applications | Medicinal chemistry and drug development |
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